molecular formula C16H19NO2S B4888999 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide

2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide

Cat. No. B4888999
M. Wt: 289.4 g/mol
InChI Key: DLUOFIXALPNHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide, also known as DBBS, is a sulfonamide compound that has been widely used in scientific research for its unique properties. DBBS has been found to exhibit a range of biochemical and physiological effects, making it an important tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. By inhibiting this enzyme, 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide can disrupt the acid-base balance in cells, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a range of physiological effects, including changes in blood pH, electrolyte balance, and fluid balance.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and isolate, and it exhibits a range of biochemical and physiological effects that make it useful for studying various biological processes. However, there are also some limitations to its use. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research involving 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide. One area of interest is in the development of new antibiotics and antiviral drugs. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Another area of interest is in the study of enzyme kinetics. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and the mechanisms of enzyme inhibition. Finally, further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-methylbenzylamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is isolated through filtration and recrystallization. The yield of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is typically around 60-70%, and the compound is obtained as a white crystalline powder.

Scientific Research Applications

2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to exhibit a range of activities, including antibacterial, antifungal, and antiviral properties. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, making it a useful tool for studying enzyme kinetics.

properties

IUPAC Name

2,5-dimethyl-N-[(3-methylphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-5-4-6-15(9-12)11-17-20(18,19)16-10-13(2)7-8-14(16)3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUOFIXALPNHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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